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Compound of Interest

Compound Name: 1-Nitro-4-propylbenzene

Cat. No.: B083385

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

1-Nitro-4-propylbenzene is a valuable aromatic building block in organic synthesis, primarily
serving as a precursor to 4-propylaniline, a key intermediate in the production of various dyes,
pharmaceuticals, and agrochemicals. The presence of the nitro group and the propyl chain on
the benzene ring allows for a range of chemical transformations, making it a versatile starting

material for the synthesis of more complex molecules. These transformations primarily involve
the reduction of the nitro group and electrophilic substitution on the aromatic ring.

Data Presentation
Physicochemical Properties
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Property

Value

Molecular Formula

CoH11NO2

Molecular Weight 165.19 g/mol [1]
CAS Number 10342-59-3[1]
Appearance Clear yellow liquid
Boiling Point 107-107.5 °C
Melting Point -14 °C

Refractive Index 1.5370

Spectroscopic Data for 1-Nitro-4-propylbenzene

Technique

1H NMR (Predicted)

Aromatic CH: 7.3 - 8.2 ppm, Propyl CHz (alpha):
~2.6 ppm, Propyl CH2 (beta): ~1.6 ppm, Propyl
CHs: ~0.9 ppm[1]

13C NMR (Predicted)

Aromatic C-NOz: ~147 ppm, Aromatic CH: 123-
129 ppm, Propyl CHz (alpha): ~37 ppm, Propyl
CHz (beta): ~24 ppm, Propyl CHs: ~14 ppm[1]

IR (cm™1)

Asymmetric NO2z Stretch: 1550 - 1475 (Strong),
Symmetric NO2 Stretch: 1360 - 1290 (Strong),
Aromatic C-H Stretch: 3100 - 3000 (Medium),
Alkyl C-H Stretch: 3000 - 2850 (Medium-Strong)

[1]

Mass Spectrometry (m/z)

Molecular lon [M]*: 165.19. Common fragments
may involve the loss of the nitro group (NO2) or

parts of the propyl chain.[1]

Spectroscopic Data for 4-Propylaniline
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Technique Data

Aromatic CH: 6.95 (d, J=8.1 Hz, 2H), 6.61 (d,
J=8.1 Hz, 2H), NHz: 3.55 (s, 2H), Propyl CH:

1H NMR (CDCls, 400 MHz) (alpha): 2.47 (t, J=7.6 Hz, 2H), Propyl CH2
(beta): 1.63-1.54 (m, 2H), Propyl CHs: 0.92 (t,
J=7.4 Hz, 3H)

Aromatic C-NHz: 144.3 ppm, Aromatic C-propyl:
132.8 ppm, Aromatic CH: 129.2 ppm, 115.1
ppm, Propyl CHz (alpha): 37.4 ppm, Propyl CHz
(beta): 24.9 ppm, Propyl CHs: 13.9 ppm

13C NMR (CDCls, 100 MHz)

N-H Stretch: 3430, 3350, Aromatic C-H Stretch:
IR (cm™) 3020, Alkyl C-H Stretch: 2955, 2925, 2865,
Aromatic C=C Stretch: 1620, 1515

Molecular lon [M]*: 135.1. Key fragments: 106

Mass Spectrometry (m/z) ([M-C2Hs]*)
-C2Hs]*

Key Applications and Experimental Protocols

The primary application of 1-nitro-4-propylbenzene is its conversion to 4-propylaniline through
the reduction of the nitro group. This transformation is a critical step in many synthetic
pathways.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group in 1-nitro-4-propylbenzene to yield 4-propylaniline can be
achieved through various methods, including catalytic hydrogenation and metal-mediated
reductions.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.
Palladium on carbon (Pd/C) is a commonly used catalyst.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

o Materials: 1-nitro-4-propylbenzene, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen
gas (H2).
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e Procedure:

o

In a hydrogenation vessel, dissolve 1-nitro-4-propylbenzene (1.0 eq) in ethanol.

Carefully add 10% Pd/C (typically 1-5 mol% of Pd).

Seal the vessel and purge with hydrogen gas.

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

Stir the reaction mixture vigorously at room temperature.

Monitor the reaction progress by TLC or GC until the starting material is consumed.

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with
an inert gas (e.g., nitrogen or argon).

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Wash the Celite pad with ethanol.

Concentrate the filtrate under reduced pressure to obtain crude 4-propylaniline.

The crude product can be purified by distillation or column chromatography if necessary.

o Expected Yield: High yields, often exceeding 95%, are expected with this method.

Reduction using metals such as iron, tin, or zinc in acidic media is a classical and cost-effective

method for converting nitroarenes to anilines.

Experimental Protocol: Reduction using Iron and Ammonium Chloride

o Materials: 1-nitro-4-propylbenzene, Iron powder, Ammonium chloride (NH4Cl), Ethanol,
Water.

e Procedure:

o

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-
nitro-4-propylbenzene (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
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Add iron powder (typically 3-5 eq) and ammonium chloride (typically 4-5 eq).
Heat the mixture to reflux with vigorous stirring.

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
After completion, cool the reaction mixture to room temperature.

Filter the hot reaction mixture through a pad of Celite to remove the iron salts.
Wash the filter cake with ethanol.

Concentrate the filtrate under reduced pressure to remove the ethanol.

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or
dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to afford 4-propylaniline.

o Expected Yield: Good to excellent yields are generally obtained.

Experimental Protocol: Reduction using Tin(Il) Chloride Dihydrate

o Materials: 1-nitro-4-propylbenzene, Tin(ll) chloride dihydrate (SnClz-2H20), Ethanol,

Sodium bicarbonate (NaHCOs3) solution.

e Procedure:

[e]

o

[¢]

o

[e]

In a round-bottom flask, dissolve 1-nitro-4-propylbenzene (1.0 eq) in ethanol.
Add a solution of tin(ll) chloride dihydrate (typically 3-4 eq) in ethanol.

Heat the reaction mixture to reflux.

Monitor the reaction by TLC.

Upon completion, cool the mixture and carefully neutralize it with a saturated solution of
sodium bicarbonate.
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o Extract the product with an organic solvent.

o Wash the organic layer with water and brine, dry over a suitable drying agent, and
concentrate to give 4-propylaniline.

o Expected Yield: This method typically provides good yields of the corresponding aniline.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic
substitution reactions. Therefore, direct electrophilic substitution on 1-nitro-4-propylbenzene
will primarily occur at the positions meta to the nitro group (and ortho to the propyl group). The
propyl group is an ortho, para-director, but its directing effect is generally weaker than the
deactivating effect of the nitro group.

Logical Workflow for Electrophilic Substitution

2-Bromo-1-nitro-4-propylbenzene and
4-Bromo-1-nitro-2-propylbenzene

Substitution

1-Nitro-4-propylbenzene Reaction EIetoplIlc Rgen

Click to download full resolution via product page
Caption: Electrophilic substitution on 1-nitro-4-propylbenzene.

Experimental Workflows
Synthesis of 4-Propylaniline from Propylbenzene

A common synthetic route to 4-propylaniline starts from propylbenzene, involving a nitration
step followed by reduction.

Nitration 5 Reduction -
Propylbenzene (HNOs, H2S04) 1-Nitro-4-propylbenzene (e.g., Fe, NHCl) 4-Propylaniline

Click to download full resolution via product page

Caption: Synthetic pathway from propylbenzene to 4-propylaniline.
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General Workflow for Nitro Group Reduction

The general experimental workflow for the reduction of 1-nitro-4-propylbenzene to 4-
propylaniline is outlined below.
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Reaction Setup

Dissolve 1-nitro-4-propylbenzene
in solvent

:

Add reducing agent
(e.g., Fe/NH4Cl or Pd/C + H2)

Reaction

Heat to reflux or
stir under Hz atmosphere

:

Monitor reaction
progress by TLC/GC

eaction complete

Work-up

Filter to remove solids

l

Extract with
organic solvent

:

Dry and concentrate

Purification

Distillation or
Column Chromatography

:

Characterize product
(NMR, IR, MS)

Click to download full resolution via product page

Caption: General workflow for the reduction of 1-nitro-4-propylbenzene.
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Conclusion

1-Nitro-4-propylbenzene is a key intermediate with significant applications in the synthesis of
fine chemicals and pharmaceuticals. Its primary utility lies in its efficient conversion to 4-
propylaniline, a valuable precursor for more complex molecules. The protocols outlined above
provide robust and reproducible methods for this key transformation, utilizing both catalytic
hydrogenation and metal-mediated reductions. These methods offer flexibility in terms of
reaction conditions and cost-effectiveness, making 1-nitro-4-propylbenzene an important tool
for synthetic chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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